6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine
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Overview
Description
6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine atoms and a methoxyphenyl group in its structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by bromination. One common method is the reaction of 2-aminopyridine with 2-methoxybenzaldehyde in the presence of a base to form the imidazo[1,2-a]pyridine core. This intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atoms at the 6 and 8 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, solvent-free or green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridines.
Oxidation Products: Oxidized derivatives of the imidazo[1,2-a]pyridine core.
Reduction Products: De-brominated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Material Science: Employed in the synthesis of organic semiconductors and light-emitting materials.
Chemical Biology: Utilized in the design of probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxyphenyl group enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without bromine or methoxyphenyl substitutions.
2-Phenylimidazo[1,2-a]pyridine: Lacks bromine atoms but has a phenyl group.
6-Bromo-2-phenylimidazo[1,2-a]pyridine: Contains only one bromine atom.
Uniqueness
6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of two bromine atoms and a methoxyphenyl group, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential as a versatile scaffold in drug design and material science .
Properties
Molecular Formula |
C14H10Br2N2O |
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Molecular Weight |
382.05 g/mol |
IUPAC Name |
6,8-dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10Br2N2O/c1-19-13-5-3-2-4-10(13)12-8-18-7-9(15)6-11(16)14(18)17-12/h2-8H,1H3 |
InChI Key |
QDYMJHYIAPBFNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CN3C=C(C=C(C3=N2)Br)Br |
Origin of Product |
United States |
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